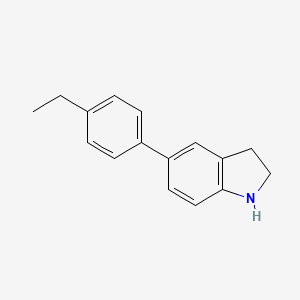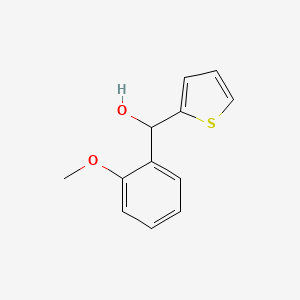
2-Methoxyphenyl-(2-thienyl)methanol
Descripción general
Descripción
2-Methoxyphenyl-(2-thienyl)methanol is a useful research compound. Its molecular formula is C12H12O2S and its molecular weight is 220.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxyphenyl-(2-thienyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxyphenyl-(2-thienyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Chemical Reactions and Synthesis
- Thiophenemethanols like 2-Methoxyphenyl-(2-thienyl)methanol undergo unique chemical reactions under certain conditions. For instance, 3-Methoxythiophene-2-methanol reacts with elimination of water and formaldehyde under acidic conditions, forming bis(3-methoxy-2-thienyl)methane and other products (Aitken & Garnett, 2000).
2. Molecular Conformation and Solvent Effects
- Research has explored the conformational dynamics of similar molecules. For example, 2-Alkoxyphenyl(α,α-dialkyl)methanols, which share structural similarities with 2-Methoxyphenyl-(2-thienyl)methanol, exhibit different conformations influenced by hydrogen bonding and solvent effects (Lomas & Adenier, 2001).
3. Photolysis Studies
- In studies on similar compounds, photolysis of 1,1,2,2-tetramethyl-1,2-bis-(2′-thienyl)disilane in methanol/benzene led to the formation of various silane derivatives, providing insights into the photoreactivity of thiophene derivatives (Hu & Weber, 1989).
4. Solar Cell Applications
- Thiophene-based molecules have been utilized in improving the efficiency of polymer solar cells. For instance, methanol treatment of PTB7:PC70 BM solar cells, which contain thieno[3,4-b]-thiophene, significantly enhanced their efficiency (Zhou et al., 2013).
5. Catalytic Studies
- Methanol has been used as a probing molecule to study the nature of surface sites of metal oxide catalysts, such as ceria nanocrystals. This research provides a framework for understanding how molecules like 2-Methoxyphenyl-(2-thienyl)methanol might interact with catalyst surfaces (Wu et al., 2012).
Propiedades
IUPAC Name |
(2-methoxyphenyl)-thiophen-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2S/c1-14-10-6-3-2-5-9(10)12(13)11-7-4-8-15-11/h2-8,12-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHXGZIROACXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyphenyl-(2-thienyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




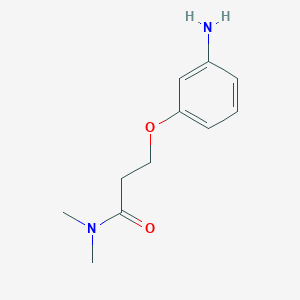
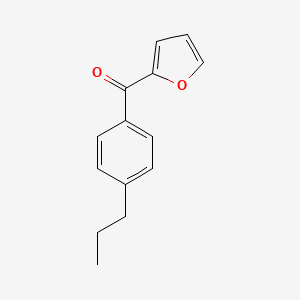


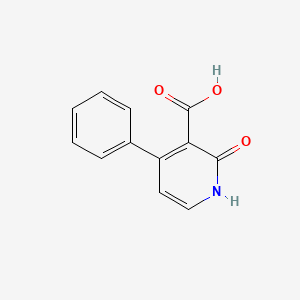
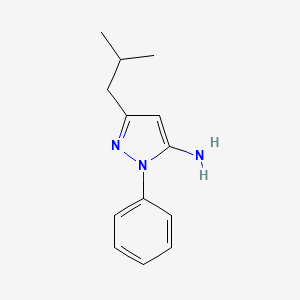
![Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanone](/img/structure/B7847140.png)
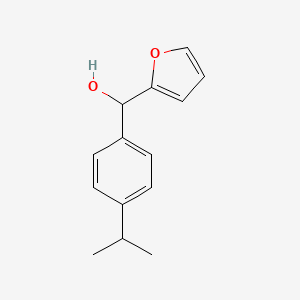


![1-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine](/img/structure/B7847173.png)

